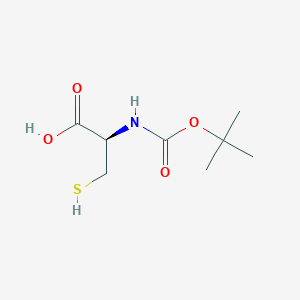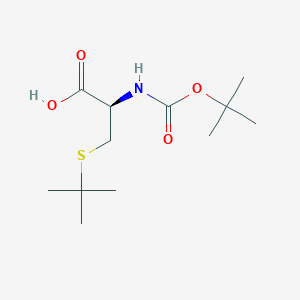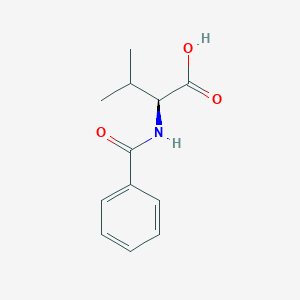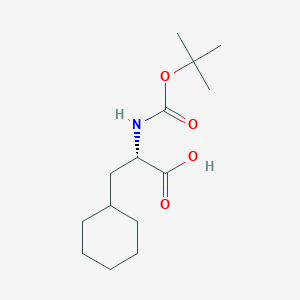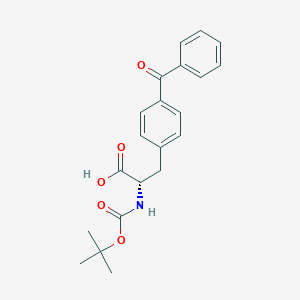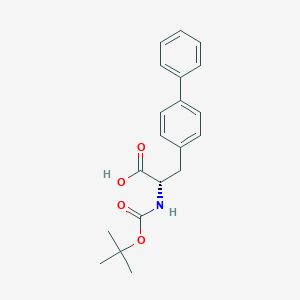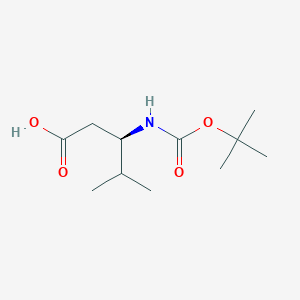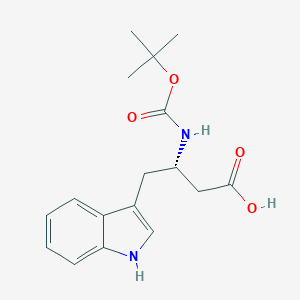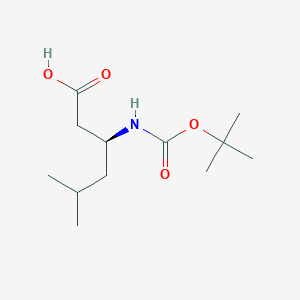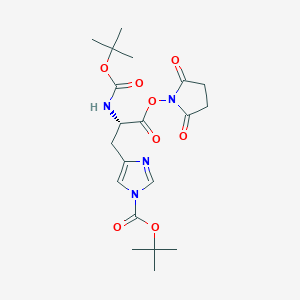
Boc-His(1-Boc)-Osu
Overview
Description
Boc-His(1-Boc)-Osu, also known as tert-butyloxycarbonyl-protected histidine N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by tert-butyloxycarbonyl groups to prevent unwanted reactions during synthesis. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(1-Boc)-Osu involves the protection of the histidine amino group with tert-butyloxycarbonyl groups. The process typically starts with the reaction of histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Boc-His(Boc)-OH. The next step involves the activation of the carboxyl group of Boc-His(Boc)-OH using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-His(1-Boc)-Osu undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amino group for further reactions.
Coupling Reactions: The activated ester group (Osu) reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl group for peptide bond formation.
Major Products Formed
The major products formed from the reactions involving this compound are peptides with histidine residues. The deprotection step yields free histidine, which can then participate in further peptide synthesis reactions.
Scientific Research Applications
Boc-His(1-Boc)-Osu has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms by incorporating histidine residues into peptides.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-His(1-Boc)-Osu involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide ester. This activated ester readily reacts with amines to form peptide bonds. The Boc protecting groups prevent unwanted side reactions during synthesis and can be removed under acidic conditions to expose the reactive amino group of histidine .
Comparison with Similar Compounds
Similar Compounds
Boc-His(Boc)-OH: This compound is similar to Boc-His(1-Boc)-Osu but lacks the activated ester group, making it less reactive in peptide coupling reactions.
Fmoc-His(1-Fmoc)-Osu: This compound uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc. It is used in Fmoc-based peptide synthesis.
Cbz-His(1-Cbz)-Osu: This compound uses carbobenzoxy (Cbz) as the protecting group and is used in Cbz-based peptide synthesis.
Uniqueness
This compound is unique due to its dual Boc protection, which provides stability during synthesis, and its activated ester group, which facilitates efficient peptide bond formation. This combination makes it highly valuable in solid-phase peptide synthesis and other applications requiring precise control over peptide assembly .
Properties
IUPAC Name |
tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSCSBQQOTTRW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566637 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25616-02-8 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


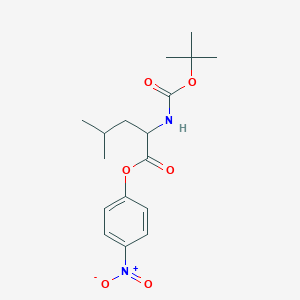
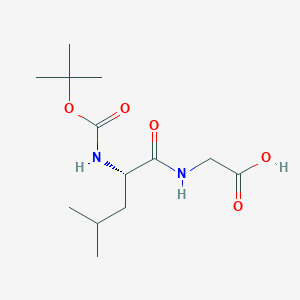
![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)
